Ruthenium hexacyanide

Electrochemical Deposition Redox Chemistry Electrocatalysis

Ruthenium hexacyanide (CAS 21029-33-4), most commonly procured and utilized as the tetrapotassium salt K4[Ru(CN)6]·3H2O, is a cornerstone homoleptic cyanometallate building block. It serves as the essential Ru(CN)64− anion source for the electrochemical deposition of technologically significant polynuclear mixed-valent films, including ruthenium oxide/hexacyanoruthenate (mvRuO/RuCN) and iron(III) ruthenocyanide (Ruthenium Purple, RP).

Molecular Formula C6N6Ru-4
Molecular Weight 257.2 g/mol
CAS No. 21029-33-4
Cat. No. B1210692
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRuthenium hexacyanide
CAS21029-33-4
Synonymsuthenium hexacyanide
ruthenium-hexacyanide
Molecular FormulaC6N6Ru-4
Molecular Weight257.2 g/mol
Structural Identifiers
SMILES[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[Ru+2]
InChIInChI=1S/6CN.Ru/c6*1-2;/q6*-1;+2
InChIKeyCHGSZSOJDJQCGO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ruthenium Hexacyanide (CAS 21029-33-4): Core Chemical Identity and Procurement Baseline


Ruthenium hexacyanide (CAS 21029-33-4), most commonly procured and utilized as the tetrapotassium salt K4[Ru(CN)6]·3H2O, is a cornerstone homoleptic cyanometallate building block [1]. It serves as the essential Ru(CN)64− anion source for the electrochemical deposition of technologically significant polynuclear mixed-valent films, including ruthenium oxide/hexacyanoruthenate (mvRuO/RuCN) and iron(III) ruthenocyanide (Ruthenium Purple, RP) [2]. While its iron(II) analog, ferrocyanide (K4[Fe(CN)6]), is ubiquitous and inexpensive, the ruthenium congener provides fundamentally distinct redox and electronic properties, driven by the 4d transition metal center, which critically govern the final film's performance [3]. Sourcing this specific ruthenium-based precursor is the non-negotiable first step for any researcher or engineer aiming to achieve the known and published performance characteristics of these advanced modified electrodes.

Why Ferrocyanide or Other Hexacyanometallates Cannot Replace Ruthenium Hexacyanide in Key Applications


The performance of polynuclear cyanometallate films is dictated by the specific metal center of the hexacyanometallate precursor. A direct substitution of K4[Ru(CN)6] with the cheaper and more common K4[Fe(CN)6] leads to the formation of entirely different materials, such as Prussian Blue (PB, iron(III) hexacyanoferrate(II)) or ruthenium oxide/hexacyanoferrate, which do not replicate the critical properties of ruthenium-based systems [1]. These differences are not subtle; they are manifested in formal redox potentials, the number of accessible redox states, long-term operational stability, and the fundamental electrocatalytic and electrochromic mechanisms. The data below quantify these irreconcilable differences, establishing that ruthenium hexacyanide is a distinct and non-interchangeable chemical input that enables performance profiles unattainable with iron- or osmium-based alternatives [2][3].

Quantitative Differentiation of Ruthenium Hexacyanide-Based Films vs. In-Class Alternatives


Expanded Multi-Electron Redox Capability of mvRuO/RuCN Films vs. Prussian Blue Analogues

Films derived from K4[Ru(CN)6], specifically mixed-valent ruthenium oxide/ruthenocyanide (mvRuO/RuCN), exhibit three well-defined redox couples, a direct result of the rich redox chemistry of the incorporated Ru centers (Ru(II)/Ru(III)/Ru(IV)/Ru(VI)). This multi-electron transfer capability is a fundamental differentiator from simpler hexacyanometallate films [1]. While a typical Prussian Blue (PB) film (derived from Fe(CN)64-) displays a single dominant redox couple (Fe(II)/Fe(III)), the mvRuO/RuCN system's three redox couples provide distinct, potential-selective reactive sites for multi-step electrocatalytic oxidations [2]. The formal potentials of these three couples in Ba2+ aqueous solutions show a cation and pH effect, a complexity absent in simpler single-redox-couple systems. This multi-state redox behavior is crucial for applications requiring tunable catalytic activity at different applied potentials.

Electrochemical Deposition Redox Chemistry Electrocatalysis

Record-Breaking Electrochromic Contrast of Ruthenium Purple (RP) Devices vs. All Other Inorganic Materials

Iron(III) ruthenocyanide, commercially known as Ruthenium Purple (RP), is a film directly derived from the reaction of Fe3+ with the Ru(CN)64− ion from K4[Ru(CN)6]. RP nanocomposite films have achieved a benchmark performance that separates them from all other inorganic electrochromic materials [1]. A landmark study reported that RP-polymer nanocomposite films fabricated by layer-by-layer assembly exhibited not only sub-second switching speeds but, critically, the highest electrochromic contrast reported to date for any inorganic material [1]. This metric directly quantifies the difference in optical transmission between the colored and bleached states, a key performance indicator for display and smart window technologies. No electrochromic device based on an iron or osmium hexacyanometallate analogue has been reported to match this level of contrast, establishing a clear performance hierarchy.

Electrochromism Smart Windows Optical Switching

Superior Operational pH Stability of Ru-Oxide/RuCN Films Over Ru-Oxide/FeCN Analogues

The long-term operational stability of an electrocatalytic film is as critical as its initial activity. This is a key differentiator for films derived from K4[Ru(CN)6]. While ruthenium oxide films crosslinked with cyanoferrate (RuO-FeCN, made from Fe(CN)64−) and ruthenium oxide films crosslinked with cyanoruthenate (RuO-RuCN, made from Ru(CN)64−) can both catalyze important reactions like insulin oxidation, the RuO-RuCN system can be structurally stabilized against dissolution [1]. Specifically, classic RuOx films are known to be unstable and dissolve at physiological pH (~7.4), limiting their use in biosensing. A ruthenium metallodendrimer multilayer system using K4Ru(CN)6 demonstrated effective stabilization, enabling the mediated oxidation of methionine and insulin at physiological pH [1]. The study reports a flow injection amperometry (FIA) detection limit of 47 nM for insulin, a direct product of the stabilized film's reliable catalytic current, a feat not possible with the traditionally unstable, non-stabilized oxide films.

Sensor Stability Film Durability Amperometric Detection

Distinct Electrocatalytic Selectivity vs. Prussian Blue for Sulfur Oxoanion Reduction

The electrocatalytic selectivity of cyanometallate films is highly dependent on the central metal ion. A direct comparison of carbon paste electrodes modified with different hexacyanometallates reveals a stark difference in their reactivity toward peroxodisulfate (persulfate, S2O82−) [1]. Prussian Blue (iron(III)-hexacyanoferrate(II)) is a well-established electrocatalyst for persulfate reduction. However, when an iron(III)-hexacyanoruthenate(II) film (derived from Ru(CN)64−) is used instead, the electrochemical signal and catalytic behavior differ substantially, demonstrating a distinct selectivity profile induced by the ruthenium center [1]. The mvRuO/RuCN film, for example, has separately been shown to electrocatalytically reduce both SO52− and S2O82−, a broader scope of reactivity [2]. This means that a researcher seeking to detect or reduce a specific sulfur oxoanion must select the correct film precursor, as Fe- and Ru-based films are not functionally equivalent.

Electrocatalysis Sulfur Oxoanions Chemical Sensing

High-Value Application Scenarios for Ruthenium Hexacyanide


Next-Generation Electrochromic Smart Windows and High-Contrast Displays

The development of solid-state electrochromic devices aiming for maximum optical contrast must utilize Ruthenium Purple (RP) as the active layer. As the material with the highest reported electrochromic contrast for any inorganic material, RP—synthesized directly from K4[Ru(CN)6]—enables performance that other metal hexacyanometallates cannot achieve. Procurement of the ruthenium-based precursor is mandatory for competing in this high-performance device arena.

Electrochemical Sensors for Biomolecules at Physiological pH

In the development of implantable or in-vitro amperometric sensors for biomolecules like insulin or neurotransmitters that require operation at pH 7.4, films derived from Ru(CN)64− are essential. Unstabilized metal oxide films dissolve under these conditions, but ruthenium oxide films crosslinked with hexacyanoruthenate demonstrate the necessary stability to achieve low-nanomolar detection limits. Any substitution of the precursor will compromise sensor viability.

Multi-Step Electrocatalytic Reactors and Fuel Cell Anodes

For the electro-oxidation of complex substrates such as alcohols (e.g., ethanol) or aldehydes, the mvRuO/RuCN film's three distinct redox couples provide multiple potential-selective catalytic sites. This multi-state mechanism, enabling access to high-valent Ru(IV) and Ru(VI) oxo species, is a unique capability not shared by single-redox-couple materials like Prussian Blue. Sourcing K4[Ru(CN)6] is crucial for constructing electrodes that facilitate these complex, multi-electron catalytic pathways.

Selective Potentiometric or Voltammetric Detection of Sulfur-Containing Analytes

The distinct chemoselectivity of ruthenium-based cyanometallate films towards persulfate and other sulfur oxoanions is a discovery that cannot be replicated with iron-based films. An analytical chemist developing a method for speciating or detecting these compounds in complex matrices must select the Ru(CN)64− precursor to achieve the reported selectivity profile, directly impacting the accuracy and reliability of the analytical result.

Quote Request

Request a Quote for Ruthenium hexacyanide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.